molecular formula C15H11NOS B291886 N-(2-naphthyl)thiophene-2-carboxamide

N-(2-naphthyl)thiophene-2-carboxamide

Cat. No.: B291886
M. Wt: 253.32 g/mol
InChI Key: HTPMOOGWPOSIGM-UHFFFAOYSA-N
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Description

N-(2-Naphthyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative where the amide nitrogen is substituted with a 2-naphthyl group. This compound belongs to a broader class of aromatic carboxamides, which are characterized by their planar thiophene ring conjugated with an amide linkage.

Properties

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

N-naphthalen-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C15H11NOS/c17-15(14-6-3-9-18-14)16-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17)

InChI Key

HTPMOOGWPOSIGM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(2-naphthyl)thiophene-2-carboxamide with structurally related thiophene carboxamides, emphasizing substituent effects, crystallography, and biological activity.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Structural Features Reference ID
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 256.26 2-Nitrophenyl Dihedral angles: 13.53° (A), 8.50° (B)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.38 Thiazolyl + nitro Purity: 42% (LCMS)
N-(Quinolin-8-yl)thiophene-2-carboxamide C₁₅H₁₀N₂OS 278.32 Quinolinyl White solid; 92% yield
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide C₁₂H₁₁N₂OS 247.30 Pyridinylmethyl Dihedral angle: 77.79° (thiophene-pyridine)
N-(2-Phenoxyphenyl)-2-thiophenecarboxamide C₁₇H₁₃NO₂S 295.36 2-Phenoxyphenyl No classical hydrogen bonds
This compound C₁₅H₁₁NOS* 261.32* 2-Naphthyl Hypothesized enhanced π-π stacking due to naphthyl

*Calculated based on structure.

Key Observations:
  • Dihedral Angles : Substituents significantly influence planarity. The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide results in moderate dihedral angles (8.50–13.53°), while the pyridinylmethyl group in N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide creates a larger angle (77.79°), reducing conjugation . The naphthyl group’s bulk may further distort planarity, affecting intermolecular interactions.
  • Crystallinity : N-(2-Nitrophenyl) derivatives form weak C–H⋯O/S interactions , whereas pyridinylmethyl analogs exhibit N–H⋯N hydrogen bonds, forming inversion dimers . The naphthyl group’s extended aromatic system could promote π-π stacking, enhancing crystallinity.

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